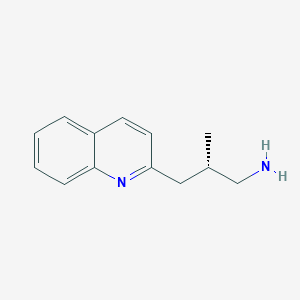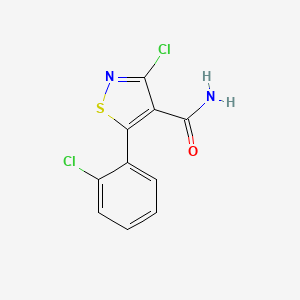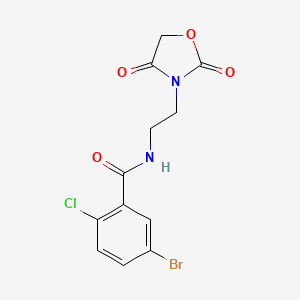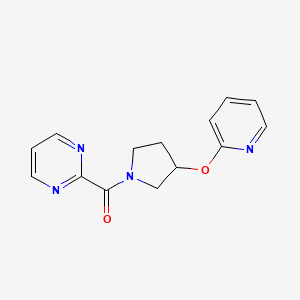
(2S)-2-Methyl-3-quinolin-2-ylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Methyl-3-quinolin-2-ylpropan-1-amine, also known as 2-Methyl-3-(2-quinolinyl)propylamine, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. This compound is a derivative of phenethylamine and has been studied for its effects on the central nervous system. In
Mechanism Of Action
The mechanism of action of (2S)-(2S)-2-Methyl-3-quinolin-2-ylpropan-1-aminequinolin-2-ylpropan-1-amine is not fully understood. However, it has been suggested that this compound acts on various receptors in the brain such as dopamine, serotonin, and adrenergic receptors. It has also been reported to modulate the activity of various enzymes such as monoamine oxidase and nitric oxide synthase.
Biochemical and Physiological Effects:
Studies have shown that (2S)-(2S)-2-Methyl-3-quinolin-2-ylpropan-1-aminequinolin-2-ylpropan-1-amine has various biochemical and physiological effects. In neuroprotection studies, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In cancer treatment studies, (2S)-(2S)-2-Methyl-3-quinolin-2-ylpropan-1-aminequinolin-2-ylpropan-1-amine has been reported to induce cell cycle arrest and inhibit angiogenesis. In drug addiction studies, this compound has been shown to increase the levels of dopamine and serotonin in the brain.
Advantages And Limitations For Lab Experiments
One advantage of using (2S)-(2S)-2-Methyl-3-quinolin-2-ylpropan-1-aminequinolin-2-ylpropan-1-amine in lab experiments is its potential therapeutic applications in various areas such as neuroprotection, cancer treatment, and drug addiction. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of (2S)-(2S)-2-Methyl-3-quinolin-2-ylpropan-1-aminequinolin-2-ylpropan-1-amine. One direction is to further investigate its mechanism of action to better understand its therapeutic potential. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, more studies are needed to determine its safety and efficacy in humans. Finally, (2S)-(2S)-2-Methyl-3-quinolin-2-ylpropan-1-aminequinolin-2-ylpropan-1-amine could be used as a starting point for the development of new compounds with improved therapeutic potential.
Synthesis Methods
The synthesis of (2S)-(2S)-2-Methyl-3-quinolin-2-ylpropan-1-aminequinolin-2-ylpropan-1-amine involves the reaction between 2-quinolinecarboxaldehyde and 2-methyl-1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to yield the final compound. This method has been reported in the literature and has been used in various studies to obtain (2S)-(2S)-2-Methyl-3-quinolin-2-ylpropan-1-aminequinolin-2-ylpropan-1-amine in high yields.
Scientific Research Applications
(2S)-(2S)-2-Methyl-3-quinolin-2-ylpropan-1-aminequinolin-2-ylpropan-1-amine has been studied for its potential therapeutic applications in various areas such as neuroprotection, cancer treatment, and drug addiction. In neuroprotection studies, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In cancer treatment studies, (2S)-(2S)-2-Methyl-3-quinolin-2-ylpropan-1-aminequinolin-2-ylpropan-1-amine has been reported to inhibit the growth of cancer cells and induce apoptosis. In drug addiction studies, this compound has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models.
properties
IUPAC Name |
(2S)-2-methyl-3-quinolin-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-10(9-14)8-12-7-6-11-4-2-3-5-13(11)15-12/h2-7,10H,8-9,14H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELHUYMYGGPALC-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2C=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=NC2=CC=CC=C2C=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyl-3-quinolin-2-ylpropan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2525992.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B2525993.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2525995.png)

![4-Methoxy-15-methyl-17-[4-(propan-2-yl)benzenesulfonyl]-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one](/img/structure/B2526000.png)
![N-([2,2'-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide](/img/structure/B2526001.png)
![N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B2526002.png)
![3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2526003.png)


![1-[(2,6-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2526006.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2526009.png)
